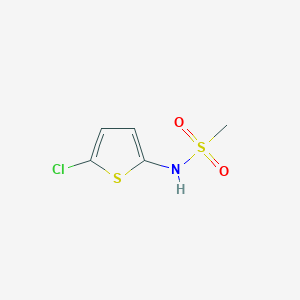

N-(5-chlorothiophen-2-yl)methanesulfonamide

Description

N-(5-Chlorothiophen-2-yl)methanesulfonamide is a sulfonamide derivative featuring a chlorinated thiophene ring linked to a methanesulfonamide group. This compound has garnered attention in pharmaceutical research due to its role as a key intermediate in the synthesis of therapeutic agents. Notably, it is a structural component of elinogrel, a competitive and reversible antiplatelet agent developed by Portola Pharmaceuticals for cardiovascular diseases . Additionally, derivatives of this compound, such as those with trifluoromethanesulfonamide substituents, have been explored as ocular hypotensives for glaucoma treatment . Its synthesis typically involves sulfonylation of 5-chlorothiophen-2-amine using methanesulfonyl chloride under controlled conditions.

Properties

Molecular Formula |

C5H6ClNO2S2 |

|---|---|

Molecular Weight |

211.7 g/mol |

IUPAC Name |

N-(5-chlorothiophen-2-yl)methanesulfonamide |

InChI |

InChI=1S/C5H6ClNO2S2/c1-11(8,9)7-5-3-2-4(6)10-5/h2-3,7H,1H3 |

InChI Key |

REUYXSGIINEBIM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chlorothiophen-2-yl)methanesulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chlorothiophen-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiophene derivatives with different functional groups.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted thiophene compounds.

Scientific Research Applications

N-(5-chlorothiophen-2-yl)methanesulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-chlorothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between N-(5-chlorothiophen-2-yl)methanesulfonamide and analogous sulfonamide derivatives:

Key Findings and Research Insights

In contrast, phenyl-based analogs (e.g., N-(5-chloro-2-fluorophenyl)methanesulfonamide) exhibit stronger electron-withdrawing effects due to fluorine, which may improve metabolic stability . The methoxy group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide introduces steric bulk and hydrogen-bonding capacity, contributing to its anti-malarial activity .

Biological Activity Divergence :

- Thiophene derivatives are prioritized in cardiovascular and ocular applications due to their balanced lipophilicity and receptor affinity .

- Benzenesulfonamides with methoxy substituents show broader antimicrobial and anti-convulsant profiles, likely due to enhanced solubility and membrane penetration .

Crystallographic and Physicochemical Properties: Single-crystal X-ray studies of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide reveal a planar sulfonamide group and intermolecular hydrogen bonding (N–H···O), which stabilize its crystal lattice and may influence bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis is more straightforward (single-step sulfonylation) compared to oxadiazole derivatives, which require multi-step cyclization and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.